molecular formula C13H17ClN2O B7933090 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide

Cat. No.: B7933090
M. Wt: 252.74 g/mol
InChI Key: YSXNIAKRQUVIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide is a substituted acetamide derivative featuring a 3-chlorophenyl ethyl group and a cyclopropylamine moiety. Its molecular formula is inferred as C₁₃H₁₇ClN₂O, with a molecular weight of approximately 252.5 g/mol. The compound’s 3-chloro substituent and cyclopropyl group may influence its physicochemical properties, such as solubility and metabolic stability, though specific data are unavailable.

Properties

IUPAC Name

2-amino-N-[1-(3-chlorophenyl)ethyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-9(10-3-2-4-11(14)7-10)16(12-5-6-12)13(17)8-15/h2-4,7,9,12H,5-6,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXNIAKRQUVIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-[1-(3-Chloro-phenyl)-ethyl]-N-cyclopropylamine

The secondary amine precursor is synthesized via reductive amination between cyclopropylamine and 3-chloroacetophenone.

Procedure :

  • Reductive amination :

    • 3-Chloroacetophenone (1.0 equiv) and cyclopropylamine (1.2 equiv) are dissolved in methanol.

    • Sodium cyanoborohydride (1.5 equiv) is added at 0°C, followed by stirring at room temperature for 12 hours.

    • Yield : ~78% (crude), purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Data :

ParameterValue
SolventMethanol
Reducing AgentNaBH3CN
Reaction Time12 hours
PurificationColumn chromatography

Formation of 2-Chloro-N-[1-(3-Chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide

The secondary amine reacts with chloroacetyl chloride under Schotten-Baumann conditions.

Procedure :

  • Amide bond formation :

    • N-[1-(3-Chloro-phenyl)-ethyl]-N-cyclopropylamine (1.0 equiv) is dissolved in dichloromethane (DCM) at 0°C.

    • Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to scavenge HCl.

    • Stirring continues for 3 hours at 0°C, yielding the chloroacetamide intermediate.

    • Yield : 92–99% (reported for analogous reactions).

Key Data :

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0°C → room temperature
Reaction Time3 hours

Substitution of Chlorine with Amino Group

The chloro substituent at the acetamide’s α-position is replaced via nucleophilic substitution.

Procedure :

  • Azide displacement :

    • 2-Chloro intermediate (1.0 equiv) reacts with sodium azide (3.0 equiv) in dimethylformamide (DMF) at 80°C for 24 hours.

    • Yield : ~65% (crude azide intermediate).

  • Staudinger reduction :

    • The azide is reduced with triphenylphosphine (1.2 equiv) in THF/water (4:1) at room temperature for 6 hours.

    • Yield : 85–90% (final aminoacetamide).

Key Data :

StepConditionsYield
Azide formationDMF, 80°C, 24 hours65%
ReductionTHF/H2O, PPh3, 6 hours85–90%

Route B: Protected Amino Group Strategy

Synthesis of Phthalimidoacetyl Chloride

Glycine is protected as a phthalimide to prevent unwanted side reactions during amide formation.

Procedure :

  • Protection :

    • Glycine (1.0 equiv) reacts with phthalic anhydride (1.2 equiv) in acetic acid at 120°C for 4 hours.

    • Yield : 89% (phthalimidoacetic acid).

  • Chlorination :

    • Phthalimidoacetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in DCM at 0°C for 2 hours.

    • Yield : 95% (phthalimidoacetyl chloride).

Amide Bond Formation with Secondary Amine

The protected acetyl chloride reacts with N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropylamine.

Procedure :

  • Coupling :

    • Secondary amine (1.0 equiv) and phthalimidoacetyl chloride (1.1 equiv) are combined in DCM with triethylamine (1.5 equiv) at 0°C.

    • Stirring continues for 4 hours, yielding the protected acetamide.

    • Yield : 88–94%.

Deprotection to Free Amine

The phthalimide group is removed under mild conditions.

Procedure :

  • Hydrazinolysis :

    • Protected acetamide (1.0 equiv) reacts with hydrazine hydrate (5.0 equiv) in ethanol at 70°C for 6 hours.

    • Yield : 82% (2-aminoacetamide).

Key Data :

StepConditionsYield
ProtectionAcetic acid, 120°C89%
ChlorinationSOCl2, DCM, 0°C95%
DeprotectionNH2NH2, EtOH, 70°C82%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Route A offers higher overall yields (~75% over three steps) but requires hazardous azide intermediates.

  • Route B avoids azides but involves additional protection/deprotection steps, reducing scalability.

Reaction Optimization Insights

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates in substitution and coupling steps.

  • Temperature control : Low temperatures (0°C) minimize side reactions during amide bond formation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding phenyl ethylamine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl ethylamine.

    Substitution: Formation of substituted phenyl ethylamine derivatives.

Scientific Research Applications

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: It may serve as a ligand for studying receptor-ligand interactions in biological systems.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro-substituted phenyl ring can participate in hydrophobic interactions. The cyclopropyl group may influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name (CAS or Identifier) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Notes
Target Compound 3-Cl-phenyl ethyl, cyclopropyl C₁₃H₁₇ClN₂O ~252.5 Likely moderate lipophilicity
2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide 4-Br-phenyl-CH₂, cyclopropyl C₁₂H₁₄BrN₂O ~297.16 Discontinued (toxicity/synthesis?)
2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide (1645531-06-1) 3-Cl-phenyl cyclopropyl, cyano C₁₇H₂₂ClN₃O 319.8 Higher MW; cyano enhances polarity
2-chloro-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]acetamide 3-CN, 4-F-phenyl, 2-methylpropyl C₁₃H₁₄ClFN₂O 268.72 Multi-halogenated; electron-deficient

Key Observations :

  • Cyclopropane vs. Ethyl Groups : The cyclopropyl group in the target compound and ’s analog introduces ring strain, which may enhance reactivity or conformational rigidity compared to linear alkyl chains .
  • Electron-Withdrawing Groups: The cyano and fluoro substituents in ’s compound likely reduce electron density on the aromatic ring, affecting solubility and reactivity .

Biological Activity

2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide, also known by its chemical identifier CAS 1353952-45-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₈ClN₂O
  • Molecular Weight : 252.74 g/mol
  • Rotatable Bonds : 4
  • Exact Mass : 252.1029409 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play a crucial role in cell signaling pathways related to proliferation and apoptosis.

Target Kinases

  • BCR-ABL Kinase : Evidence indicates that similar compounds exhibit inhibitory effects on BCR-ABL, a fusion protein associated with chronic myeloid leukemia (CML). The inhibition of this kinase can lead to reduced cell proliferation and increased apoptosis in BCR-ABL-expressing cells .

In Vitro Studies

In vitro assays have shown that this compound can significantly affect cell viability in cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against various cancer cell lines, indicating potent anti-proliferative effects.

Cell LineIC50 (µM)Reference
K562 (CML)0.67
Ba/F3 BCR-ABL0.95
HCC1569 (Breast)0.50

Case Studies

  • Chronic Myeloid Leukemia (CML) :
    • A study demonstrated that compounds structurally related to this compound effectively inhibited BCR-ABL activity, leading to reduced cell cycle progression and enhanced apoptosis in K562 cells .
  • Breast Cancer :
    • In another investigation, derivatives of the compound were evaluated for their effects on CCNE1-amplified breast cancer cells. The results indicated that these compounds could suppress the proliferation of cancer cells and showed synergistic effects when combined with standard therapies like gemcitabine .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary data suggest favorable absorption characteristics, although detailed pharmacokinetic studies are needed to establish parameters such as bioavailability, half-life, and metabolic pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : Start with a 3-chlorophenyl-ethylamine intermediate and react it with a cyclopropane-containing acetyl chloride derivative under anhydrous conditions (e.g., DCM, THF) with a base (e.g., triethylamine) to form the acetamide bond. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to minimize side products (e.g., over-alkylation). For sterically hindered cyclopropyl groups, elevated temperatures (40–60°C) may improve yields .

Q. How can the molecular structure and purity of this compound be validated?

  • Characterization techniques :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions, focusing on the cyclopropyl protons (δ ~0.5–1.5 ppm) and acetamide carbonyl (δ ~165–170 ppm) .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in a polar aprotic solvent (e.g., DMF/ethanol). Use SHELXL for refinement and validation of bond angles/distances .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to confirm molecular weight (±2 ppm) and purity (>95%) .

Q. What are the key reactivity patterns of the acetamide and cyclopropyl groups in this compound?

  • Reactivity insights :

  • The cyclopropyl group may undergo ring-opening reactions under strong acidic/basic conditions, limiting its stability in extreme pH environments.
  • The acetamide’s NH group can participate in hydrogen bonding, influencing solubility and crystallization behavior. Protect this group with tert-butoxycarbonyl (Boc) during multi-step syntheses to prevent undesired interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways?

  • Computational approach :

  • Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential (MESP) surfaces, and Fukui indices for nucleophilic/electrophilic sites .
  • Validate DFT results against experimental FTIR and UV-Vis spectra (e.g., carbonyl stretching frequencies at ~1650–1700 cm1^{-1}) to correlate theoretical and empirical data .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect bioactivity or physicochemical properties?

  • Structure-activity relationship (SAR) methodology :

  • Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or electron-donating (e.g., -OCH3_3) groups on the phenyl ring. Compare solubility (logP), thermal stability (DSC/TGA), and in vitro activity (e.g., enzyme inhibition assays) .
  • Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, focusing on hydrophobic interactions with the cyclopropyl group and hydrogen bonds with the acetamide .

Q. What challenges arise in crystallizing this compound, and how can polymorphs be controlled?

  • Crystallization strategies :

  • Screen solvents (e.g., ethanol, acetone, DMSO) via cooling or anti-solvent addition to isolate stable polymorphs.
  • Analyze crystal packing using Mercury software, noting π-π stacking of the chlorophenyl ring and hydrogen-bonding networks involving the acetamide .
  • For metastable forms, employ seeding techniques or controlled humidity during drying .

Data Contradictions and Resolution

  • vs. 10 : While DFT (B3LYP) is widely used for thermochemical accuracy , some studies note deviations in predicting non-covalent interactions (e.g., van der Waals forces). Cross-validate with MP2 or CCSD(T) methods for critical interactions .
  • vs. 18 : SHELX is robust for small-molecule refinement , but advanced software (e.g., OLEX2) may improve handling of disordered cyclopropyl groups in complex crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.